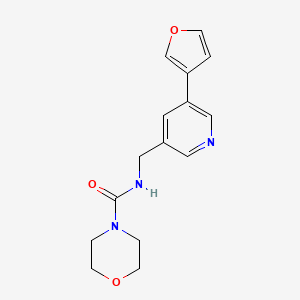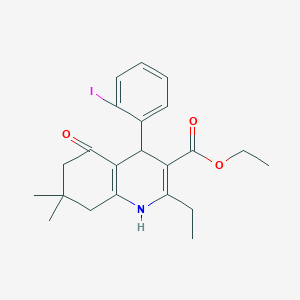![molecular formula C19H15N3O2S B2947584 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-74-7](/img/structure/B2947584.png)
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound . It belongs to the class of benzothiazole derivatives.
Molecular Structure Analysis
The molecular weight of “N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is 379.43. The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of “N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” are not provided in the search results .Scientific Research Applications
Pharmacological Activities
Benzothiazole derivatives exhibit diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects. For instance, certain N-substituted benzothiazole acetamides have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and fungi. These compounds showed significant activity, highlighting their potential as templates for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013). Additionally, benzothiazole derivatives have demonstrated considerable antitumor activity against a panel of human tumor cell lines, suggesting their usefulness in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Moreover, specific compounds have shown potent anti-inflammatory and psychotropic activities, indicating their potential for treating various neurological and inflammatory disorders (Zablotskaya et al., 2013).
Antioxidant Properties
Benzothiazole derivatives have also been studied for their antioxidant properties, which are crucial for counteracting oxidative stress associated with numerous diseases. For example, certain novel benzothiazole compounds were synthesized and showed remarkable scavenging activity against reactive oxygen species, underscoring their potential as antioxidants (Cabrera-Pérez et al., 2016).
Material Science Applications
In the field of material science, benzothiazole derivatives have been utilized for the development of fluorescent materials and dye-sensitized solar cells. These compounds exhibit significant fluorescence properties, making them suitable for various applications, including bioimaging and optoelectronic devices (Azzam, Elgemeie, & Osman, 2020). Moreover, their photochemical and thermochemical modeling suggests their potential as photosensitizers in solar cells, highlighting their role in renewable energy technologies (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-3-11-22-16-10-9-15(20-13(2)23)12-17(16)25-19(22)21-18(24)14-7-5-4-6-8-14/h1,4-10,12H,11H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJTCKFMAFESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)


![N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2947514.png)

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
